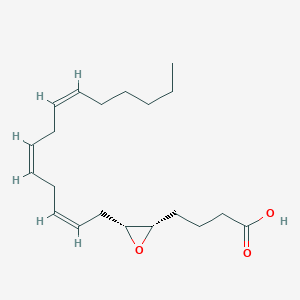

5S,6R-EpETrE

Description

5S,6R-Epoxy-8Z,11Z,14Z-eicosatrienoic acid (5S,6R-EpETrE) is a bioactive lipid mediator derived from arachidonic acid (AA) via cytochrome P450 (CYP) epoxygenase pathways. Its IUPAC name is (5S,6R)-epoxy-8Z,11Z,14Z-eicosatrienoic acid, with molecular formula C₂₀H₃₂O₃ and molecular weight 320.235 g/mol . This epoxyeicosatrienoic acid (EET) exhibits stereospecificity, with the 5S,6R configuration distinguishing it from other regioisomers (e.g., 8,9-EET or 11,12-EET) and enantiomers (e.g., 5R,6S-EpETrE). Its biological roles include modulating vascular tone, inflammation, and cellular proliferation, often through interactions with G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name |

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNSZQZRAGRIX-GSKBNKFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347492 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-80-6 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cytochrome P450 Epoxygenase Pathways

In vivo, 5S,6R-EpETrE is synthesized via cytochrome P450 (CYP) epoxygenases, particularly CYP2J and CYP2C subfamilies:

-

Substrate Specificity : Arachidonic acid binds to the CYP active site, where a ferryl-oxo intermediate abstracts a hydrogen atom, forming a radical that reacts with molecular oxygen to create the epoxide.

-

Stereochemical Control : CYP2J2 produces this compound as the dominant regioisomer in human cardiac tissue.

Recombinant Enzyme Systems

Heterologous expression of CYP enzymes in E. coli or insect cells enables large-scale production:

-

Optimized Conditions :

Isolation from Biological Sources

Platelet Incubation Models

Human platelets metabolize arachidonic acid into this compound under controlled conditions:

-

Protocol :

-

Metabolite Profile :

Tissue Homogenates

Cardiac and renal tissues rich in CYP2J2 are homogenized in PBS, followed by lipid extraction and HPLC purification.

Analytical Validation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 5.35–5.25 (m, 3H, olefinic), δ 3.85 (t, J = 6.5 Hz, 1H, H-5), δ 3.10 (dd, J = 5.0 Hz, 1H, H-6).

-

¹³C NMR : δ 178.9 (C-1), δ 132.5–127.3 (olefinic carbons), δ 62.1 (C-5), δ 58.7 (C-6).

Challenges and Optimization

Epoxide Stability

This compound is prone to hydrolysis in aqueous media:

Chemical Reactions Analysis

Types of Reactions

5S,6R-EpETrE undergoes several types of chemical reactions, including:

Hydrolysis: The epoxide ring can be hydrolyzed to form dihydroxy derivatives.

Oxidation: It can be further oxidized to form various oxygenated metabolites.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.

Oxidation: Strong oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Dihydroxy derivatives: Formed through hydrolysis.

Oxygenated metabolites: Formed through oxidation.

Alcohols: Formed through reduction.

Scientific Research Applications

Introduction to 5S,6R-EpETrE

This compound, also known as 5S(6R)-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a bioactive lipid compound derived from arachidonic acid. It belongs to the class of eicosanoids, which are signaling molecules that play crucial roles in various physiological processes. The compound features a unique epoxide functional group that contributes to its biological activity and interaction with cellular receptors. Its IUPAC name is 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid, and it has the CAS Registry Number 81246-84-6.

This compound exhibits various biological activities through its interactions with specific receptors and pathways. It is particularly noted for its role in mediating vasodilation and inflammation. The compound acts on receptors involved in these processes, making it a subject of interest in pharmacological research. Studies have demonstrated its binding affinity and functional responses in various biological systems, indicating its potential therapeutic applications .

Key Biological Effects

- Vasodilation : this compound has been shown to induce vasodilation through its action on vascular smooth muscle cells.

- Inflammation Regulation : The compound plays a role in modulating inflammatory responses, which can be critical in conditions such as arthritis and cardiovascular diseases.

Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in several areas:

- Neuropsychiatric Disorders : Insights into the structural basis of receptor activity related to neuropsychiatric disorders suggest that this compound may have implications for cognitive and memory impairments .

- Cardiovascular Health : Due to its vasodilatory effects, it is being studied for potential applications in treating hypertension and other cardiovascular conditions.

Analytical Techniques

The detection and quantification of this compound and its metabolites are facilitated by advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has been used to profile eicosanoid metabolites in biological samples such as human amniotic fluid. The presence of epoxyeicosatrienoic acids (EpETrEs) has been confirmed through this method .

Comparative Studies

Research comparing this compound with other eicosanoids reveals its unique structural features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Hydroxyeicosatetraenoic Acid | Hydroxy eicosanoid | Contains hydroxyl groups; anti-inflammatory properties. |

| 15(S)-Hydroxyeicosatetraenoic Acid | Hydroxy eicosanoid | Involved in resolution of inflammation; promotes healing. |

| 5(6)-Epoxyeicosatrienoic Acid | Epoxide derivative | Fully racemic version; less stereoselectivity than this compound. |

The specific stereochemistry of this compound influences its biological activity compared to other similar compounds.

Case Study 1: Neuropsychiatric Disorders

A study examining the effects of this compound on cognitive function indicated that modulation of the serotonin receptor (5-HT6) could lead to improvements in memory-related tasks. This research utilized cryo-electron microscopy to elucidate the structural interactions between the receptor and the compound .

Case Study 2: Inflammation and Vascular Health

In a clinical trial assessing the effects of eicosanoids on cardiovascular health, patients receiving treatments containing derivatives of arachidonic acid showed significant improvements in inflammatory markers. The study highlighted the role of this compound as a mediator in these pathways .

Mechanism of Action

5S,6R-EpETrE exerts its effects primarily through its interaction with cellular receptors and enzymes. It acts on various molecular targets, including:

Epoxide hydrolase: Converts the epoxide to dihydroxy derivatives, modulating its biological activity.

Ion channels: Influences ion transport across cell membranes, affecting cellular excitability and signaling.

Prostaglandin synthesis: Modulates the production of prostaglandins, which are involved in inflammation and vascular function.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogues

Structural Isomers and Enantiomers

5S,6R-EpETrE belongs to a family of regio- and stereoisomeric EETs. Key structural analogues include:

| Compound | Epoxy Position | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. |

|---|---|---|---|---|---|

| This compound | 5,6 | S,R | C₂₀H₃₂O₃ | 320.235 | 81246-84-6 |

| 5R,6S-EpETrE | 5,6 | R,S | C₂₀H₃₂O₃ | 320.235 | LMFA03080016 |

| 8R,9S-EpETrE | 8,9 | R,S | C₂₀H₃₂O₃ | 320.235 | LMFA03080018 |

| 8S,9R-EpETrE | 8,9 | S,R | C₂₀H₃₂O₃ | 320.235 | LMFA03080019 |

Key Observations :

- Regioisomerism : The position of the epoxy group (e.g., 5,6 vs. 8,9) alters biological activity. For example, 8,9-EETs are more potent vasodilators in renal arteries compared to 5,6-EETs .

- Enantiomerism: The 5S,6R configuration of EpETrE exhibits distinct receptor-binding affinities compared to its 5R,6S enantiomer. Studies suggest enantioselective metabolism by soluble epoxide hydrolase (sEH), which hydrolyzes EpETrE to dihydroxyeicosatrienoic acids (DiHETEs) .

Functional Analogues in Metabolic Pathways

5S-HpETE (5S-Hydroperoxyeicosatetraenoic Acid)

- Structure: (5S,6E,8Z,11Z,14Z)-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid.

- Biosynthetic Pathway : Generated via 5-lipoxygenase (5-LOX) oxidation of AA, unlike this compound (CYP-derived).

- Function : A precursor to leukotrienes (pro-inflammatory mediators), contrasting with this compound’s anti-inflammatory roles in some contexts .

(5S,6R)-DiHETEs

- Structure : Dihydroxy derivative of this compound, formed via sEH-mediated hydrolysis.

- CAS No.: 129263-59-8; Molecular Weight: 336.47 g/mol .

- Activity : Less potent than EpETrE in vasodilation but may contribute to resolving inflammation.

Physicochemical and Pharmacological Properties

| Property | This compound | 5S-HpETE | (5S,6R)-DiHETEs |

|---|---|---|---|

| Solubility | Lipophilic | Moderate polarity | Hydrophilic |

| Stability | Labile to sEH | Oxidatively unstable | Stable in aqueous |

| Receptor Targets | EP1/EP4, TRPV4 | BLT1/BLT2 | Undefined |

| Bioactivity | Anti-inflammatory | Pro-inflammatory | Pro-resolving |

Research and Database Resources

Biological Activity

5S,6R-EpETrE (5S,6R-epoxy-5,6-trans-2,3-dihydroxy-1-hexenoic acid) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of eicosapentaenoic acid (EPA) and is classified within the family of epoxy fatty acids. These compounds are known for their roles in various physiological processes, including inflammation and cellular signaling. The structural configuration of this compound contributes to its unique biological activities.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. For instance:

- Cytokine Modulation : In vitro studies demonstrated that this compound significantly reduces the levels of TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .

- Mechanism of Action : The compound appears to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It scavenges free radicals and reduces oxidative stress in various cellular models:

- Cellular Studies : In human endothelial cells, treatment with this compound resulted in decreased reactive oxygen species (ROS) production and enhanced cell viability under oxidative stress conditions .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains:

- Bacterial Inhibition : In vitro assays indicated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

Research Findings

Recent research has focused on elucidating the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that after oral administration, this compound reaches peak plasma concentrations within 2 hours and has a half-life of approximately 4 hours .

- Safety Profile : Clinical trials have reported minimal adverse effects at therapeutic doses, with gastrointestinal discomfort being the most common complaint .

Q & A

Q. What conceptual frameworks reconcile this compound’s biochemical effects with broader lipid mediator theory?

- Methodological Answer : Ground hypotheses in lipid raft dynamics or membrane curvature stress models. Use molecular dynamics simulations (e.g., GROMACS) to predict membrane interactions. Compare findings to structurally analogous epoxyeicosatrienoic acids (EETs) and contextualize within redox signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.